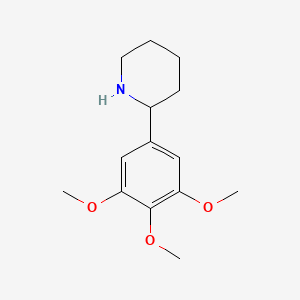

2-(3,4,5-Trimethoxyphenyl)piperidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-16-12-8-10(11-6-4-5-7-15-11)9-13(17-2)14(12)18-3/h8-9,11,15H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAOJJIYIBNNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501290011 | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-02-7 | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Biological Activities of 2-Arylpiperidines Containing Trimethoxy Groups: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-arylpiperidine scaffold is a quintessential privileged structure in modern medicinal chemistry, forming the backbone of numerous therapeutics targeting the central nervous system (CNS) and oncology.[1] The strategic functionalization of the aryl ring offers a powerful tool to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of 2-arylpiperidines featuring a critical, yet nuanced, substitution pattern: the trimethoxyaryl moiety. We will dissect the biological activities conferred by this pharmacophore, moving beyond a simple catalog of actions to explore the causal mechanisms and structure-activity relationships (SAR) that govern its interactions with key biological targets. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the design, evaluation, and therapeutic potential of this promising class of compounds.

Introduction: The 2-Arylpiperidine Scaffold and the Significance of Methoxy Substituents

The piperidine ring is the most common nitrogen-containing heterocycle found in FDA-approved drugs.[2] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional framework for presenting substituents to biological targets. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enabling critical ionic interactions with acidic amino acid residues (e.g., Aspartic Acid, Glutamic Acid) in receptor binding pockets.

When coupled with an aryl group at the 2-position, the resulting scaffold becomes a versatile template for targeting a host of proteins. The biological activity of these molecules is profoundly influenced by the substitution pattern on the aryl ring. Methoxy groups, in particular, are of significant interest due to their dual electronic and steric nature. They are electron-donating through resonance, which can modulate the pKa of the piperidine nitrogen and enhance π-π or cation-π interactions with the target protein. Simultaneously, their size and potential as hydrogen bond acceptors can enforce specific ligand conformations and create new points of contact within a binding site. While mono- and dimethoxy substitutions are well-studied, the 3,4,5-trimethoxyaryl pattern endows the scaffold with a unique set of properties, leading to distinct and potent biological activities.

The 3,4,5-Trimethoxyaryl Moiety: A Key Pharmacophore for Diverse Targets

The 3,4,5-trimethoxyphenyl group is not a random substitution; it is a recognized pharmacophore that imparts significant biological activity, most famously in the context of tubulin polymerization inhibitors like combretastatin A-4 and podophyllotoxin.[3] Its efficacy is rooted in its specific electronic and conformational properties, which can be leveraged across different target classes.

-

Tubulin Inhibition: The trimethoxyaryl moiety is a classic feature of compounds that bind to the colchicine site of β-tubulin. This interaction disrupts microtubule dynamics, a critical process for cell division, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[3]

-

Enzyme Inhibition (MAO-B/BACE-1): In the context of neurodegenerative diseases, this motif has been incorporated into chalcone-based structures to create potent and selective inhibitors of monoamine oxidase B (MAO-B) and β-secretase (BACE-1), two key enzymes implicated in the pathologies of Parkinson's and Alzheimer's diseases, respectively.[4]

-

Receptor Modulation: The arrangement of three methoxy groups provides a unique electrostatic and steric profile that can optimize interactions within the binding pockets of G-protein coupled receptors (GPCRs), influencing both affinity and selectivity.

Key Biological Targets and Mechanisms of Action

2-Arylpiperidines bearing the trimethoxyaryl group are multi-target ligands with significant therapeutic potential in oncology and neurology.

Anticancer Activity via Tubulin Polymerization Inhibition

A primary mechanism of action for 2-arylpiperidines with a 3,4,5-trimethoxyaryl moiety is the disruption of microtubule function. These compounds often act as potent cytotoxic agents against a range of cancer cell lines.

Mechanism: The trimethoxyphenyl ring is crucial for high-affinity binding to the colchicine site on β-tubulin. This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The resulting disruption of the cellular cytoskeleton triggers the mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[3][5] Studies on structurally related trimethoxyphenyl-based analogues have demonstrated potent inhibition of β-tubulin polymerization, confirming this as a primary molecular target.[3]

Modulation of Dopaminergic and Serotonergic Receptors

The 2-arylpiperidine scaffold is a classic template for ligands targeting dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors, which are central to the treatment of psychiatric and neurological disorders.[6][7][8] The substitution pattern on the aryl ring is a key determinant of receptor affinity and selectivity.

Mechanism: The protonated piperidine nitrogen forms a crucial salt bridge with a highly conserved aspartic acid residue (Asp114 in D2) in transmembrane helix 3 of these receptors.[7] The aryl ring engages with a hydrophobic pocket formed by aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan). The methoxy groups play a critical role in fine-tuning this interaction:

-

Ortho-methoxy group: As seen in many potent arylpiperazine ligands, an ortho-methoxy group can influence the conformation of the ligand and form favorable interactions, enhancing affinity.[7]

-

Meta/Para-methoxy groups: These substitutions modulate the electron density of the aryl ring and can serve as hydrogen bond acceptors. A trimethoxy pattern offers a rich combination of these effects. While direct SAR studies on 2-(3,4,5-trimethoxyphenyl)piperidine are limited, data from di-substituted analogs suggest that the electronic and steric profile of multiple methoxy groups can significantly enhance binding affinity for both serotonin and dopamine receptors.[9]

Workflow for CNS Receptor Profiling

The evaluation of novel 2-arylpiperidines for CNS activity follows a standardized workflow from initial binding to functional characterization.

Caption: Multi-target approach for Alzheimer's therapy.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-arylpiperidines is highly sensitive to the nature and position of substituents on both the aryl and piperidine rings. The following table summarizes key SAR insights for different activities.

| Compound Class | Key Structural Features | Biological Target(s) | Activity (IC₅₀ / Kᵢ) | SAR Insights & Rationale |

| Anticancer Analogues | 2-Aryl linked to a second trimethoxyphenyl via a linker (e.g., triazinone) | β-Tubulin | 0.5 - 5 µM | The 3,4,5-trimethoxy pattern is essential for binding to the colchicine site. The linker and second aryl group modulate solubility and cell permeability. [5] |

| CNS Receptor Ligands | 2-(Dimethoxyphenyl)piperidine | 5-HT₂A Receptor | EC₅₀ = 5 - 50 nM | The 2,5-dimethoxy pattern is optimal for 5-HT₂A agonism. A third methoxy group (e.g., at position 4) may introduce steric hindrance or alter the electrostatic profile, potentially shifting activity towards antagonism or other receptors. [9] |

| CNS Receptor Ligands | 2-(Methoxyphenyl)piperazine/piperidine | Dopamine D₂/D₃ Receptors | Kᵢ = 5 - 100 nM | An ortho-methoxy group is generally favorable for D₂/D₃ affinity. Additional methoxy groups can increase lipophilicity and may enhance binding if they form favorable interactions, but can also reduce affinity if they cause steric clashes. [7] |

| Neuroprotective Analogues | Trimethoxylated Chalcones | MAO-B / BACE-1 | IC₅₀ = 0.4 - 20 µM | The 2',3',4'-trimethoxy pattern confers potent and selective MAO-B inhibition. The position of the halogen on the second phenyl ring fine-tunes the activity against both MAO-B and BACE-1. [4] |

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the protocols described below are designed as self-validating systems, including necessary controls and standards.

Protocol: Radioligand Competition Binding Assay for Dopamine D₂ Receptor

This protocol determines the binding affinity (Kᵢ) of a test compound for the D₂ receptor.

-

Preparation of Materials:

-

Cell Membranes: Use membranes from HEK293 cells stably expressing the human D₂ receptor.

-

Radioligand: [³H]Spiperone (a high-affinity D₂ antagonist), stock solution at 100 nM.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compound: Serially dilute in assay buffer to achieve final concentrations from 0.1 nM to 10 µM.

-

Non-specific Binding Control: 10 µM Haloperidol.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of assay buffer (total binding), 50 µL of 10 µM Haloperidol (non-specific binding), or 50 µL of test compound dilution.

-

Add 50 µL of [³H]Spiperone diluted in assay buffer to a final concentration of 0.2 nM.

-

Add 100 µL of cell membrane preparation (5-10 µg protein/well).

-

Incubate at room temperature for 90 minutes with gentle shaking.

-

-

Harvesting and Counting:

-

Rapidly filter the plate contents through a GF/B filter plate using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold assay buffer.

-

Allow filters to dry, then add 50 µL of scintillation cocktail to each well.

-

Count the radioactivity (disintegrations per minute, DPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total binding (DPM) - Non-specific binding (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

-

Protocol: In Vitro Tubulin Polymerization Assay

This colorimetric assay measures the ability of a compound to inhibit microtubule formation.

-

Preparation of Materials:

-

Tubulin: >99% pure bovine brain tubulin, stored at -80°C.

-

Polymerization Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP.

-

Test Compound: Dilute in polymerization buffer. Paclitaxel (promoter) and Combretastatin A-4 (inhibitor) are used as controls.

-

-

Assay Procedure:

-

Pre-warm a 96-well plate to 37°C in a plate reader.

-

Add 10 µL of test compound, control, or buffer to appropriate wells.

-

Add 90 µL of tubulin solution (final concentration 3 mg/mL) in ice-cold polymerization buffer to each well.

-

Immediately begin monitoring the absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

-

-

Data Analysis:

-

The increase in absorbance corresponds to the rate of tubulin polymerization.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the inhibition percentage against the log concentration of the test compound.

-

Conceptual Ligand-Receptor Interaction Model

Key interactions stabilizing a 2-arylpiperidine ligand within a GPCR binding pocket.

Caption: Key binding interactions for 2-arylpiperidines in a GPCR.

Future Perspectives and Drug Development

The 2-arylpiperidine scaffold featuring a trimethoxyaryl substitution pattern holds considerable promise for the development of next-generation therapeutics.

-

Oncology: The proven mechanism of tubulin inhibition provides a solid foundation for developing novel anticancer agents. Future work should focus on optimizing ADME properties to improve oral bioavailability and reduce off-target toxicities. Conjugation to tumor-targeting moieties or formulation in nanoparticle delivery systems could enhance efficacy and reduce systemic side effects. [5]* Neurotherapeutics: The potential for multi-target activity against D₂/5-HT receptors, MAO-B, and BACE-1 makes this scaffold highly attractive for treating complex neurodegenerative and psychiatric disorders. A key challenge is achieving the desired selectivity profile to minimize side effects (e.g., avoiding high D₂ antagonism to reduce extrapyramidal symptoms). Fine-tuning the substitution pattern and piperidine conformation will be critical for dissecting and optimizing these activities.

-

Challenges: A primary hurdle for any CNS-targeted drug is efficient penetration of the blood-brain barrier (BBB). The lipophilicity added by three methoxy groups must be balanced to remain within the optimal range for BBB permeation while avoiding metabolic liabilities.

Conclusion

2-Arylpiperidines containing trimethoxy groups are a versatile and powerful class of biologically active molecules. The trimethoxyaryl moiety is a privileged pharmacophore that confers potent activity against diverse and therapeutically relevant targets, including β-tubulin, monoamine oxidase B, and key CNS receptors. By understanding the underlying structure-activity relationships and mechanisms of action, drug discovery professionals can rationally design and optimize these compounds to develop novel therapeutics for cancer and complex neurological diseases. The continued exploration of this chemical space is a promising avenue for addressing significant unmet medical needs.

References

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). Pharmaceuticals. [Link]

-

Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). Journal of Medicinal Chemistry. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A. [Link]

-

Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. (2002). Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. (2016). Archiv der Pharmazie. [Link]

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). Molecules. [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2023). Pharmaceuticals. [Link]

-

Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. (2022). Scientific Reports. [Link]

-

Behavioral and Serotonin Receptor Properties of 4-Substituted Derivatives of the Hallucinogen 1-( 2,5-Dimethoxyphenyl)-2-aminopropane. (1982). Journal of Medicinal Chemistry. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. [Link]

-

Trimethoxylated Halogenated Chalcones as Dual Inhibitors of MAO-B and BACE-1 for the Treatment of Neurodegenerative Disorders. (2021). Molecules. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

Topic: Thermodynamic Stability of 2-Substituted Arylpiperidines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-substituted arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents, including NK1 receptor antagonists and poly ADP ribose polymerase (PARP) inhibitors.[1][2] The therapeutic efficacy and pharmacokinetic properties of these molecules are intrinsically linked to their three-dimensional structure, which is dictated by the thermodynamic stability of their various conformations. Understanding the subtle interplay of steric and stereoelectronic forces that govern the conformational equilibrium of the piperidine ring is therefore paramount for rational drug design. This technical guide provides a comprehensive exploration of the factors influencing the stability of 2-substituted arylpiperidines, outlines robust experimental and computational methodologies for their analysis, and offers field-proven insights for professionals in drug development.

Introduction: The Conformational Imperative in Drug Design

The piperidine ring, a saturated six-membered heterocycle, is not a static, planar entity. It predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[3] For a 2-substituted arylpiperidine, this leads to a dynamic equilibrium between two primary chair conformers: one where the aryl group is in an axial position and one where it is in an equatorial position.

The seemingly minor distinction between an axial or equatorial substituent has profound implications for a molecule's biological activity. It dictates the spatial orientation of the aryl group and other pharmacophoric elements, thereby controlling how the molecule interacts with its biological target. A molecule locked in a bioactive conformation is often more potent and selective.[4] Consequently, a deep understanding of the principles governing this equilibrium is not merely an academic exercise but a critical component of modern drug discovery.[5]

Caption: Figure 1: Chair-chair interconversion of a 2-arylpiperidine.

Foundational Principles of Conformational Stability

The position of the conformational equilibrium (Keq) is determined by the relative Gibbs free energy (ΔG°) of the axial and equatorial conformers. Multiple factors contribute to this energy difference, often acting in opposition to one another.

Steric Hindrance: The A-Value Concept

In simple substituted cyclohexanes, a substituent generally prefers the equatorial position to avoid unfavorable steric interactions with the axial hydrogens at the C3 and C5 positions (1,3-diaxial interactions). The energetic cost of placing a substituent in the axial position is known as its "A-value". For instance, a methyl group has an A-value of approximately 1.7 kcal/mol, strongly favoring the equatorial position.[6] This principle also applies to piperidines, where the aryl group, being sterically demanding, would be expected to predominantly occupy the equatorial position.[7]

Stereoelectronic Effects: Challenging Steric Intuition

While steric effects provide a useful baseline, the presence of the nitrogen heteroatom introduces powerful stereoelectronic effects that can override steric preferences and stabilize the otherwise disfavored axial conformation.

The anomeric effect describes the tendency of an electronegative substituent at a carbon adjacent to a heteroatom (the anomeric position) to favor the axial orientation.[8] This stabilization arises from a hyperconjugative interaction between a lone pair of electrons on the endocyclic heteroatom (the nitrogen in piperidine) and the antibonding (σ*) orbital of the C2-substituent bond.[9][10] This interaction is geometrically optimal when the lone pair and the C-Ar bond are anti-periplanar (a 180° dihedral angle), a condition met only in the axial conformer.[10] While more commonly discussed in pyrans, this effect is also a significant consideration in 2-substituted piperidines.[9][11]

Caption: Figure 2: Orbital interactions in the anomeric effect.

When the piperidine nitrogen is acylated or protected with a group like tert-butoxycarbonyl (Boc), the amide/carbamate functionality introduces partial double-bond character to the N1-C2 bond due to resonance. This planarity creates a system analogous to an allylic system. If the C2-aryl group is equatorial, a significant steric clash, known as A¹,³ strain, occurs between the aryl group and the N-acyl/Boc substituent.[12] To alleviate this strain, the C2-aryl group preferentially adopts the axial position.[13][14] This effect is a powerful tool used in synthetic chemistry to control stereochemistry and is a dominant factor in many N-acyl-2-arylpiperidines.[12][13]

Experimental Determination of Conformational Preference

Validating the predicted conformational equilibrium requires empirical data. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this analysis in solution, while X-ray crystallography provides definitive solid-state structures.

NMR Spectroscopy: A Window into Solution Dynamics

NMR spectroscopy allows for the characterization of the conformational equilibrium in solution. Key parameters derived from ¹H NMR spectra, such as coupling constants (³J) and Nuclear Overhauser Effect (NOE) correlations, are diagnostic.[15][16]

Key Diagnostic Signals:

-

The C2 Proton (H2): The multiplicity and coupling constants of the proton at the 2-position are highly informative.

-

Axial Aryl Group (Equatorial H2): H2 typically appears as a broad singlet or a narrow multiplet with small coupling constants (³J ≈ 2-4 Hz) to the C3 protons.[17]

-

Equatorial Aryl Group (Axial H2): H2 exhibits a larger coupling constant (³J ≈ 10-12 Hz) due to the trans-diaxial relationship with one of the C3 protons.[18]

-

| Conformer | C2-Aryl Orientation | H2 Orientation | Typical ³J(H2, H3) Coupling |

| A | Axial | Equatorial | ~2-4 Hz |

| B | Equatorial | Axial | ~10-12 Hz |

| Table 1: Diagnostic ¹H NMR Coupling Constants for the C2 Proton. |

Experimental Protocol: NMR-Based Conformational Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified 2-substituted arylpiperidine in a suitable deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) in a standard NMR tube.

-

¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum at room temperature. Analyze the chemical shift, multiplicity, and coupling constants of the H2 proton.

-

Variable Temperature (VT) NMR (Optional): If the room temperature spectrum shows averaged signals due to rapid ring flipping, acquire spectra at lower temperatures (e.g., down to -80 °C).[6][15] At a sufficiently low temperature, the interconversion becomes slow on the NMR timescale, allowing for the observation and integration of signals from both individual conformers. The ratio of integrals directly provides the equilibrium constant.

-

2D NMR (NOESY/ROESY): Acquire a 2D NOESY or ROESY spectrum. The presence of a cross-peak between the C2-aryl protons and the axial protons at C4 and C6 is a strong indicator of an equatorial aryl group. Conversely, NOEs between H2 and axial protons at C4/C6 suggest an axial H2 (and thus an equatorial aryl group).[16]

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state.[19] While this does not represent the dynamic equilibrium in solution, it offers definitive proof of a stable, low-energy conformation and is invaluable for validating computational models.[20][21]

Experimental Workflow: X-ray Crystallography

-

Crystallization: The critical and often most challenging step is to grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This model is then refined against the experimental data to determine the final atomic positions with high precision.

-

Analysis: The refined structure provides precise bond lengths, angles, and torsional angles, definitively establishing the conformation of the piperidine ring and the orientation of the 2-aryl substituent in the crystal lattice.

Caption: Figure 3: Integrated workflow for conformational analysis.

Computational Chemistry: Predicting and Rationalizing Stability

Computational modeling is an essential partner to experimental work, providing quantitative energy differences between conformers and offering insights into the underlying electronic and steric interactions.[22][23]

Computational Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation: Build both the axial and equatorial chair conformers of the 2-substituted arylpiperidine in silico.

-

Conformational Search (Molecular Mechanics): Perform a conformational search using a molecular mechanics (MM) force field (e.g., OPLS-AA) to identify all low-energy conformers, including different rotations of the aryl group and N-substituent.[23]

-

Geometry Optimization (DFT): Take the lowest energy conformers from the MM search and perform full geometry optimizations using a more accurate method, typically Density Functional Theory (DFT). A common and reliable choice is the B3LYP functional with a basis set like 6-31G* or larger.[24] Include a polarizable continuum model (PCM) to simulate the solvent used in NMR experiments.[22]

-

Energy Calculation: Perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., def2-TZVP) to obtain more accurate electronic energies.[24] Calculate the Gibbs free energies by including thermal corrections from frequency calculations.

-

Analysis: The difference in the calculated Gibbs free energies (ΔG) between the most stable axial and equatorial conformers predicts their relative populations, which can be directly compared to experimental results from VT-NMR.

Conclusion

The thermodynamic stability of 2-substituted arylpiperidines is governed by a delicate balance between sterically driven preferences for an equatorial substituent and powerful stereoelectronic effects—namely the anomeric effect and A¹,³ strain—that can favor an axial orientation. A comprehensive understanding of these competing forces is crucial for medicinal chemists aiming to design conformationally constrained ligands with enhanced potency and selectivity. The integrated application of high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and computational modeling provides a robust, self-validating framework for elucidating the conformational landscape of these vital pharmaceutical scaffolds.

References

-

Clayden, J., et al. (2008). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. Organic Letters. Available at: [Link]

-

Zhang, X., et al. (2019). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. Organic Letters. Available at: [Link]

-

Rubiralta, M., et al. (1992). CONFORMATIONAL ANALYSIS OF 2-ARYL-4-PIPERIDONES. EFFECT OF THE INDOLE PROTECTIVE PHENYLSULFONYL GROUP. HETEROCYCLES. Available at: [Link]

-

Haufe, G., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Available at: [Link]

-

da Silva, A. F. C., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron. Available at: [Link]

-

Coldham, I., et al. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications. Available at: [Link]

-

ResearchGate. (2025). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available at: [Link]

-

Coldham, I., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. Available at: [Link]

-

Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

-

Duke, R. P., et al. (1973). Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Goti, A., et al. (2012). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. Available at: [Link]

-

Wang, H., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. Available at: [Link]

-

Gessen, J., et al. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv. Available at: [Link]

-

American Chemical Society. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

-

Watson, P. S., et al. (2006). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. Available at: [Link]

-

O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). The two possible chair conformations of piperidines 11 and 13. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Use of A1, 3 strain to control constitutional (2,4- vs. 2,5-Ar/Nu relationship). ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). The anomeric effect. Available at: [Link]

-

Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Available at: [Link]

-

Pozharskii, A. F., et al. (1998). 2-Arylperimidine derivatives. Part 1. Synthesis, NMR spectroscopy, X-ray crystal and molecular structures. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Semantic Scholar. (n.d.). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Semantic Scholar. Available at: [Link]

-

Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. ACS Publications. Available at: [Link]

-

Wang, H., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. Available at: [Link]

-

Wikipedia. (n.d.). Anomeric effect. Wikipedia. Available at: [Link]

-

Gawley, R. E., et al. (2012). Synthetic Applications and Inversion Dynamics of Configurationally Stable 2-Lithio-2-aryl-Pyrrolidines and -Piperidines. National Institutes of Health. Available at: [Link]

-

ACS Publications. (2022). Supporting Information for Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. ACS Publications. Available at: [Link]

-

Riddell, F. G. (1980). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Aryl piperidine, 9f. PubChem. Available at: [Link]

-

Wikipedia. (n.d.). Piperidine. Wikipedia. Available at: [Link]

-

Gawley, R. E., et al. (2012). Synthetic applications and inversion dynamics of configurationally stable 2-lithio-2-arylpyrrolidines and -piperidines. PubMed. Available at: [Link]

-

Welch, C. J., et al. (2022). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Anomeric effect - Wikipedia [en.wikipedia.org]

- 9. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The anomeric effect [quimicaorganica.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. 2-Arylperimidine derivatives. Part 1. Synthesis, NMR spectroscopy, X-ray crystal and molecular structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

Potential therapeutic targets for trimethoxyphenyl piperidine compounds

Dual-Action Mechanisms in Oncology and Neuropharmacology

Executive Summary

The 3,4,5-trimethoxyphenyl (TMP) piperidine scaffold represents a "privileged structure" in medicinal chemistry, merging the tubulin-binding efficacy of the TMP moiety (characteristic of colchicine and combretastatin A-4) with the pharmacokinetic versatility of the piperidine ring. This technical guide analyzes the therapeutic utility of this scaffold, focusing on its primary role as a Microtubule Destabilizing Agent (MDA) and its emerging potential as a dual-target inhibitor of HSP90 and Sigma Receptors .

Structural Rationale: The Pharmacophore

The therapeutic potency of TMP-piperidine compounds relies on a bipartite molecular recognition strategy.

-

The Anchor (TMP Moiety): The 3,4,5-trimethoxyphenyl group is a validated pharmacophore that mimics the A-ring of colchicine. It creates high-affinity hydrophobic interactions within the Colchicine Binding Site (CBS) on

-tubulin. -

The Effector (Piperidine Ring): Replacing the unstable cis-olefin bridge of Combretastatin A-4 (CA-4) with a piperidine heterocycle restricts conformational freedom, improving metabolic stability while maintaining the necessary "kinked" geometry required for CBS occupancy.

Figure 1: Pharmacophore dissection of TMP-piperidine conjugates showing the bipartite binding mode.

Primary Target: Microtubule Destabilization

The most validated target for TMP-piperidines is the Colchicine Binding Site (CBS) at the interface of

Mechanism of Action

Unlike taxanes (which stabilize microtubules), TMP-piperidines act as destabilizers.

-

Binding: The compound permeates the cell membrane and binds to the CBS on soluble tubulin dimers.

-

Inhibition: This binding sterically hinders the "curved-to-straight" conformational change required for microtubule incorporation.

-

Catastrophe: The microtubule plus-end undergoes depolymerization, leading to spindle collapse.

-

Arrest: The cell fails to pass the Spindle Assembly Checkpoint (SAC), arresting in the G2/M phase .

-

Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and caspase-3 activation.

Quantitative Data Summary: Comparative Potency

Data synthesized from recent structure-activity relationship (SAR) studies on TMP-heterocycle analogs.

| Compound Class | Target Site | IC50 (MCF-7) | IC50 (Tubulin Polymerization) | Mechanism |

| Combretastatin A-4 | Colchicine | ~4 nM | ~2.0 µM | Reference Standard |

| TMP-Piperidine (Gen 1) | Colchicine | 15–50 nM | 2.5–4.0 µM | Moderate potency, high stability |

| TMP-Piperidine (Gen 2) | Colchicine | <10 nM | ~2.2 µM | Optimized N-substituents |

| Paclitaxel | Taxol | ~5 nM | N/A (Stabilizer) | Control (Stabilizer) |

Secondary Target: HSP90 Inhibition

Recent evidence suggests that TMP-piperidines can act as dual inhibitors. The TMP moiety overlaps structurally with the adenine ring of ATP, allowing these compounds to target the N-terminal ATP-binding pocket of HSP90 .

-

Significance: HSP90 chaperones oncoproteins (e.g., HER2, Akt, Raf-1). Inhibition leads to the degradation of these client proteins via the ubiquitin-proteasome pathway.

-

Synergy: Simultaneous inhibition of Tubulin and HSP90 is highly effective because HSP90 is required to stabilize tubulin during polymerization.

Figure 2: Dual-targeting mechanism leading to synergistic apoptotic induction.

Experimental Protocols (Self-Validating Systems)

To validate the activity of TMP-piperidine derivatives, the following protocols must be employed. These are designed with internal controls to ensure data integrity.

Protocol A: Turbidimetric Tubulin Polymerization Assay

Objective: To quantify the direct inhibition of tubulin assembly in a cell-free system.

-

Reagent Prep:

-

Prepare Purified Porcine Brain Tubulin (>99%) at 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Add GTP (1 mM final concentration) immediately prior to use.

-

Validation Step: Keep tubulin on ice; warm only upon assay initiation.

-

-

Compound Addition:

-

Add test compound (dissolved in DMSO) to a 96-well half-area plate pre-warmed to 37°C.

-

Controls:

-

Negative: 1% DMSO (Must show sigmoidal growth curve).

-

Positive (Inhibitor): Colchicine (5 µM) (Must show flat line).

-

Positive (Stabilizer): Paclitaxel (5 µM) (Must show rapid, hyper-polymerization).

-

-

-

Initiation & Reading:

-

Add Tubulin/GTP mix to wells.

-

Measure Absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

-

-

Data Analysis:

-

Plot OD340 vs. Time. Calculate the Vmax (rate of polymerization) and the steady-state mass (final absorbance).

-

Self-Validation: If the DMSO control does not reach a plateau of OD > 0.15, the tubulin is degraded; discard data.

-

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: To confirm G2/M arrest, distinguishing the compound from G1-arresting agents.

-

Seeding: Seed MCF-7 or HeLa cells (2 x 10^5 cells/well) in 6-well plates. Incubate 24h.

-

Treatment: Treat with IC50 and 2xIC50 concentrations of the TMP-piperidine for 24 hours.

-

Fixation:

-

Harvest cells (trypsinize). Wash with cold PBS.

-

Fix in 70% ice-cold ethanol (add dropwise while vortexing to prevent clumping). Incubate at -20°C for >2 hours.

-

-

Staining:

-

Wash ethanol out with PBS.

-

Resuspend in PI/RNase Staining Buffer (Propidium Iodide 50 µg/mL + RNase A 100 µg/mL).

-

Incubate 30 mins at 37°C in dark.

-

-

Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel).

-

Interpretation:

-

G2/M Peak: A distinct accumulation of DNA content at 4N.

-

Validation: Compare against Nocodazole-treated cells (known G2/M blocker).

-

References

-

Wang, C., et al. (2024). "3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents."[1] Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Source:[Link]

-

-

El-Said, F. G., et al. (2022). "Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents." Molecules.

-

Source:[Link]

-

-

Li, W., et al. (2020). "Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities." Journal of Medicinal Chemistry.

-

Source:[Link]

-

-

Nepali, K., et al. (2014). "Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications." Expert Opinion on Drug Discovery.

-

Source:[Link]

-

-

Szczepańska, K., et al. (2021). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists."[2] ACS Chemical Neuroscience.[2]

-

Source:[Link]

-

Sources

Methodological & Application

Application Note: Protocol for the Regioselective Synthesis of 2-Arylpiperidines via Grignard Addition to N-Acylpyridinium Salts

Executive Summary

The 2-arylpiperidine moiety is a privileged pharmacophore found in numerous therapeutic agents, including NK1 antagonists, anesthetics, and psychostimulants (e.g., methylphenidate). While direct nucleophilic addition to pyridine is kinetically challenging due to the aromatic ring's stability and electron-deficient nature, the activation of pyridine via

This application note details a robust, scalable protocol for synthesizing 2-arylpiperidines. The method utilizes phenyl chloroformate to generate a reactive

Scientific Foundation & Mechanism

The Chemical Challenge

Pyridine is resistant to direct nucleophilic attack by organometallics (like Grignard reagents) because the resulting anionic intermediate (sigma complex) disrupts aromaticity and is high in energy. Furthermore, the nitrogen lone pair can complex with the Lewis acidic magnesium, potentially deactivating the reagent.

The Activation Strategy (Fowler-Comins Modification)

To overcome this, we employ an activation strategy :

-

Acylation: Reaction of pyridine with an acylating agent (phenyl chloroformate) creates a cationic

-acylpyridinium salt. This species is highly electrophilic. -

Regiocontrol: The "hard" nature of the acyl group and the steric environment typically favor nucleophilic attack at the

(C2) position over the -

Stabilization: The resulting enamide (1,2-DHP) is stable enough for isolation but susceptible to oxidation; immediate reduction is recommended.

Mechanistic Pathway

The following diagram illustrates the activation, addition, and reduction sequence.

Figure 1: Mechanistic pathway for the conversion of Pyridine to 2-Arylpiperidine via N-acylpyridinium activation.

Pre-Reaction Planning & Safety

Reagent Quality Control (The "Self-Validating" Step)

The most common failure mode in this protocol is the use of degraded Grignard reagents.

-

Titration: You must titrate your Grignard reagent immediately before use (e.g., using salicylaldehyde phenylhydrazone or iodine/LiCl method). Assume commercial bottles have degraded by 10-20%.

-

Solvent: THF must be anhydrous (distilled from Na/Benzophenone or passed through activated alumina).

Safety Hazards

-

Exotherms: The formation of the pyridinium salt is exothermic; the addition of Grignard is highly exothermic.

-

Pyrophoricity: Grignard reagents can ignite in moist air.[1]

-

Chloroformates: Toxic and lachrymatory. Handle only in a fume hood.

Detailed Experimental Protocol

Phase 1: Synthesis of N-(Phenoxycarbonyl)-2-aryl-1,2-dihydropyridine

Reagents:

-

Pyridine (1.0 equiv, freshly distilled over CaH2)

-

Phenyl chloroformate (1.1 equiv)

-

Aryl Magnesium Bromide (1.2 equiv, titrated)

-

Copper(I) Iodide (5 mol% - Optional, enhances regioselectivity)

-

THF (Anhydrous)

Step-by-Step:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Flush with

while cooling to room temperature. -

Solvation: Add anhydrous THF (0.2 M concentration relative to pyridine) and Pyridine (1.0 equiv).

-

Activation: Cool the solution to -78°C (dry ice/acetone bath). Add Phenyl chloroformate (1.1 equiv) dropwise via syringe pump or addition funnel over 15 minutes.

-

Observation: A white precipitate (the pyridinium salt) typically forms. Stir for 30 minutes at -78°C.

-

-

Catalyst (Optional): If using CuI to ensure strict 1,2-addition, add it now as a solid or slurry. (Note: Phenyl chloroformate usually directs 1,2-addition well without Cu, but Cu is essential if using alkyl chloroformates).

-

Grignard Addition: Add the Aryl Grignard reagent (1.2 equiv) dropwise over 30–45 minutes.

-

Critical Control: Maintain internal temperature below -70°C. Rapid addition leads to polymerization.

-

-

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

-

Quench: Quench carefully with saturated aqueous

(20% of reaction volume). -

Workup: Dilute with

. Wash organic layer with water, 1M HCl (briefly, to remove unreacted pyridine), and brine. Dry over-

Stability Note: The resulting dihydropyridine (DHP) is an enamide. It is sensitive to acid and oxidation. Do not store. Proceed immediately to Phase 2 or filter through a short plug of basic alumina.

-

Phase 2: Catalytic Hydrogenation to 2-Arylpiperidine

Reagents:

-

Crude Dihydropyridine (from Phase 1)

-

Pd/C (10 wt% loading, 5-10 mol%)

-

Ethanol or Methanol (0.1 M)

- source (Balloon or Parr shaker at 40 psi)

Step-by-Step:

-

Dissolution: Dissolve the crude DHP in Ethanol.

-

Catalyst Addition: Under an inert blanket (

), carefully add 10% Pd/C.-

Safety: Pd/C can ignite solvent vapors. Add catalyst to a solvent-wet flask or use a water slurry.

-

-

Hydrogenation: Purge vessel with

(x3). Stir vigorously under -

Filtration: Filter through a pad of Celite to remove Pd/C. Rinse with Ethanol.

-

Deprotection (Concomitant): Under these neutral hydrogenation conditions, the phenoxycarbonyl group (carbamate) is often retained.

-

To obtain the free amine: The carbamate requires hydrolysis (KOH/EtOH reflux) or cleavage (HBr/AcOH), depending on the specific protecting group used. Note: If Benzyl chloroformate (Cbz) was used in Phase 1, hydrogenation often cleaves the Cbz group simultaneously to yield the free amine.

-

Data Summary & Troubleshooting

Expected Outcomes vs. Pitfalls

| Parameter | Optimal Result | Common Failure Mode | Corrective Action |

| Regioselectivity | >95% 1,2-addition (alpha) | High 1,4-addition (gamma) | Use CuI catalyst; Ensure Temp < -70°C during addition. |

| Yield (Phase 1) | 70-90% | <40% (Polymerization) | Addition of Grignard was too fast; Pyridinium salt wasn't fully formed. |

| Product Stability | Solid/Oil (DHP) | Dark tar / decomposition | Acidic workup was too harsh; DHP oxidized. Store under |

| Grignard Quality | Clear/Grey solution | Turbid/White ppt (Hydrolysis) | Titrate reagent. Dry THF over molecular sieves. |

Troubleshooting Logic Flow

Figure 2: Decision matrix for troubleshooting common synthetic failures in Grignard additions to pyridines.

References

-

Regioselective Addition to N-Acylpyridinium Salts

- Comins, D. L., & Abdullah, A. H. (1982). Regioselective addition of Grignard reagents to 1-acylpyridinium salts. A convenient method for the synthesis of 2-alkyl(aryl)pyridines. The Journal of Organic Chemistry, 47(22), 4315–4327.

-

The "Fowler" Modification (Reference for Phenyl Chloroformate)

- Fowler, F. W. (1972). Synthesis of 1,2- and 1,4-dihydropyridines. The Journal of Organic Chemistry, 37(9), 1321–1323.

-

General Review of Pyridine Functionalization

-

Safety in Grignard Reactions

-

American Chemical Society. (2023).[3] Grignard Reaction Safety Guidelines.

-

Sources

Troubleshooting & Optimization

Optimizing palladium-catalyzed coupling for trimethoxyphenyl piperidines

Technical Support Center: Optimizing Palladium-Catalyzed Coupling for Trimethoxyphenyl Piperidines

Introduction: The Synthetic Challenge

The coupling of 3,4,5-trimethoxyphenyl (TMP) moieties with piperidines is a frequent pharmacophore construction in medicinal chemistry (e.g., Donepezil analogs, mescaline derivatives).[1] However, this specific transformation presents a unique "push-pull" conflict:

-

Electronic Deactivation: The three methoxy groups are strongly electron-donating. This increases the electron density on the aryl ring, making the oxidative addition of the Pd(0) catalyst to the aryl halide significantly slower compared to electron-deficient systems.

-

Nucleophilicity vs. Sterics: While piperidine is a strong nucleophile, the secondary amine structure requires a ligand that creates a spacious binding pocket on palladium to facilitate reductive elimination without inducing

-hydride elimination.

This guide moves beyond generic "Suzuki/Buchwald" conditions to provide a self-validating protocol specifically optimized for these electron-rich, sterically demanding systems.

Module 1: Catalyst & Ligand Selection (The Engine)[2]

Recommendation: Switch from traditional Pd(OAc)₂/BINAP systems to Generation 3 or 4 (G3/G4) Precatalysts bearing dialkylbiarylphosphine ligands.

Why this works (Causality):

-

The Ligand (RuPhos or BrettPhos):

-

RuPhos is the gold standard for secondary amines (piperidines). Its bulky dicyclohexylphosphino and isopropoxy groups prevent the formation of inactive bis-ligated Pd complexes, ensuring the active mono-ligated Pd(0) species is available for the difficult oxidative addition step required by the electron-rich TMP ring.

-

BrettPhos is an alternative if RuPhos fails, particularly if the piperidine has additional steric bulk (e.g., 4-substituted piperidines).[1]

-

-

The Precatalyst (Pd G4):

-

Traditional mixing of Pd₂dba₃ and ligands is unreliable due to the sensitivity of Pd(0) to air and the variable quality of dba. G4 precatalysts are air-stable and activate only upon exposure to the base in the reaction vessel, ensuring a precise 1:1 Pd:Ligand ratio.

-

Data Comparison: Ligand Performance for TMP-Piperidine Coupling

| Ligand System | Yield (LCMS) | Reaction Time | Notes |

| Pd(OAc)₂ / BINAP | 35-45% | 24 h | Significant Pd black; stalled conversion. |

| Pd₂dba₃ / XPhos | 60-70% | 12 h | Good, but variable reproducibility.[1] |

| RuPhos Pd G4 | >95% | 4-6 h | Rapid oxidative addition; clean profile. |

| BrettPhos Pd G4 | 88-92% | 6 h | Excellent alternative for substituted piperidines. |

Module 2: Reaction Conditions (The Environment)

Base Selection:

-

Standard: NaOtBu (Sodium tert-butoxide). The strong basicity is required to deprotonate the piperidine-Pd complex facilitates reductive elimination.

-

Base-Sensitive Substrates: If your TMP scaffold contains esters or base-sensitive groups, switch to LHMDS (Lithium hexamethyldisilazide).[1] It is soluble in organic solvents and milder than alkoxides.

Solvent System:

-

Toluene or 1,4-Dioxane (anhydrous).[1]

-

Critical Factor:[2][3][4][5][6] Concentration.[3][6] Run these reactions at high concentration (0.5 M to 1.0 M) . Dilution slows down the bimolecular steps (oxidative addition and transmetallation/amine binding), which is fatal for electron-rich aryl halides.

Module 3: Troubleshooting Guides (FAQs)

Q1: The reaction turns black (Pd precipitation) within 30 minutes, and conversion stops. Why?

Diagnosis: "Pd Black" formation indicates the catalyst has aggregated into inactive metallic palladium.[4] Root Cause:

-

Oxidation: Oxygen ingress (most common).

-

Ligand Deficiency: The active Pd(0) species was not stabilized by the ligand. The Fix:

-

Immediate: Add 1-2 mol% of free ligand (e.g., RuPhos) to the reaction mixture.

-

Systemic: Switch to a G4 precatalyst. If already using G4, ensure your inert gas line is free of leaks. A color change to pale yellow/orange is normal; black precipitate is a failure mode.

Q2: I see the starting material (Aryl Halide) disappearing, but I'm getting the de-halogenated product (Ar-H) instead of the amine.

Diagnosis: Hydrodehalogenation. Root Cause:

- -Hydride Elimination: The piperidine bound to Pd, but instead of coupling, the Pd abstracted a hydrogen from the piperidine (or solvent) and eliminated the aryl group.

-

Proton Source: Presence of moisture in the solvent or base. The Fix:

-

Dry Everything: Use Karl Fischer titration to ensure solvent water content is <50 ppm.

-

Switch Ligand: Move from XPhos to RuPhos . RuPhos is specifically designed to suppress

-hydride elimination in secondary amines.

Q3: The reaction is sluggish (active but slow) despite using RuPhos.

Diagnosis: Slow Oxidative Addition. Root Cause: The electron-rich trimethoxy ring makes the C-Br bond strong and electron-rich, repelling the nucleophilic Pd(0). The Fix:

-

Heat: Increase temperature to 100°C or 110°C.

-

Leaving Group: If using an Aryl Chloride, switch to an Aryl Bromide or Iodide.[1] The weaker C-I bond compensates for the electron-rich ring deactivation.

Visualizing the Workflow

Diagram 1: Troubleshooting Decision Tree

Caption: Diagnostic logic flow for identifying catalyst death (Pd black) vs. mechanistic failure (hydrodehalogenation).

Standardized Protocol

Experiment: Coupling of 1-bromo-3,4,5-trimethoxybenzene with Piperidine.

-

Preparation (Glovebox or Schlenk Line):

-

Equip a reaction vial with a magnetic stir bar and a septum cap.

-

Add RuPhos Pd G4 (1.0 - 2.0 mol%). Note: Weighing precatalysts in air is acceptable, but storage should be inert.[1]

-

Add RuPhos (free ligand) (1.0 mol%).[1] Optional but recommended for long reactions to extend catalyst life.

-

Add NaOtBu (1.2 equivalents).

-

Add 1-bromo-3,4,5-trimethoxybenzene (1.0 equivalent).[1]

-

-

Solvent Addition:

-

Evacuate and backfill the vial with Argon/Nitrogen (3 cycles).

-

Add anhydrous Toluene or Dioxane via syringe.

-

Target Concentration:0.5 M (e.g., 2 mL solvent for 1 mmol scale).[1]

-

-

Amine Addition:

-

Add Piperidine (1.2 equivalents) via syringe.

-

-

Reaction:

-

Heat to 85°C for 4–6 hours.

-

Monitoring: Take a 50 µL aliquot, dilute in MeOH, and check via LCMS. Look for the product mass (M+H).

-

-

Workup:

References

-

RuPhos/BrettPhos Discovery: Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011, 2 , 27-50.[1][5] Link

-

Precatalyst G4 Utility: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4 , 916-920.[1] Link

-

Troubleshooting Pd-Catalyzed Reactions: "Buchwald-Hartwig Amination User Guide." Sigma-Aldrich / Merck Technical Library. Link

-

Mechanism of Amine Coupling: Hartwig, J. F.[7][8][9] "Evolution of C–H Bond Functionalization Chemistry." Accounts of Chemical Research, 2012, 45 , 864–873.[1] Link[1]

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. papers.ssrn.com [papers.ssrn.com]

- 7. Arylamine synthesis by amination (arylation) [organic-chemistry.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Technical Support Center: Separation of Cis and Trans Isomers of 2-Substituted Piperidines

Welcome to the technical support center for the separation of 2-substituted piperidine isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with resolving these closely related diastereomers. The inherent basicity of the piperidine nitrogen and the subtle structural differences between cis and trans isomers often demand carefully optimized separation strategies.

Here, we provide a curated collection of frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to empower you to overcome these hurdles efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis and trans isomers of 2-substituted piperidines?

A1: The most prevalent and effective methods fall into three main categories:

-

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorses for both analytical and preparative-scale separations. Flash column chromatography is also widely used for larger-scale purification.[1][2]

-

Fractional Crystallization: This classical technique can be highly effective, particularly for large-scale separations, provided the diastereomers exhibit differential solubility in a suitable solvent system. It often involves forming diastereomeric salts with a chiral resolving agent.[3][4][5]

-

Chemical Conversion (Epimerization): In many synthetic routes, the cis isomer is the kinetic product. This mixture can be treated with a base to epimerize the stereocenter at C2, converting the less stable cis isomer into the thermodynamically more stable trans isomer, thereby enriching the mixture in one diastereomer.[2][6]

Q2: Why is chromatographic separation of piperidine isomers so challenging?

A2: The primary difficulty stems from the basic nature of the piperidine nitrogen. This amine functionality can interact strongly with acidic silanol groups present on the surface of standard silica-based stationary phases.[1][7] This interaction leads to several common problems:

-

Poor Peak Shape: Severe peak tailing is the most common issue, which reduces resolution and complicates quantification.

-

Low Resolution: The small structural differences between cis and trans isomers mean they have very similar partitioning behavior, making them inherently difficult to resolve.[1]

-

Irreproducible Retention Times: Active sites on the column can lead to inconsistent results between runs or columns.

Q3: How do I definitively determine the stereochemistry (cis vs. trans) of my separated isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and accessible tool for this purpose. Specifically, the analysis of proton-proton (¹H-¹H) coupling constants (J-values) between the protons at C2 and the adjacent protons on the ring is key.[2][8]

-

Trans Isomers: Typically show a large axial-axial coupling constant (³J_ax-ax ≈ 10-13 Hz) for the C2 proton when it is in an axial orientation.

-

Cis Isomers: Exhibit smaller axial-equatorial (³J_ax-eq ≈ 2-5 Hz) or equatorial-equatorial (³J_eq-eq ≈ 2-5 Hz) coupling constants.

For unambiguous confirmation, especially for novel compounds, single-crystal X-ray crystallography is the gold standard.[2]

Q4: When should I consider derivatizing my piperidine sample?

A4: Derivatization can be a crucial strategy in two main scenarios:

-

To Enhance Detection: Many simple piperidines lack a UV chromophore, making them difficult to detect with standard HPLC-UV systems. Reacting the piperidine with a UV-active agent, such as benzoyl chloride or para-toluene sulfonyl chloride (PTSC), introduces a chromophore, enabling sensitive detection.[3][9]

-

To Improve Separation: Converting the cis/trans isomers into diastereomeric derivatives by reacting them with a single enantiomer of a chiral derivatizing agent can sometimes exaggerate their structural differences, making them easier to separate on a standard achiral column.[3][10]

Method Selection Workflow

The choice of separation technique is critical and depends on the scale of the separation, the available equipment, and the specific properties of the molecule.

Caption: Decision tree for selecting a separation strategy.

Troubleshooting Guides

This section addresses the most common issues encountered during the separation of 2-substituted piperidine isomers.

| Problem | Primary Cause(s) | Recommended Solutions & Key Insights |

| Severe Peak Tailing (HPLC/SFC) | Strong ionic interaction between the basic piperidine nitrogen and acidic silanol groups on the silica-based stationary phase.[1][7] | 1. Add a Basic Modifier: Add 0.1-0.5% triethylamine (TEA) or diethylamine (DEA) to the mobile phase. This additive acts as a competitive base, masking the active silanol sites and leading to more symmetrical peaks.[1][3] 2. Use a Base-Deactivated Column: Employ columns specifically designed for basic compounds (e.g., those with end-capping or hybrid particle technology). 3. Adjust pH: For reversed-phase, using a buffer to maintain a pH where the piperidine is not fully protonated can sometimes help, but masking with an amine is usually more effective. |

| Poor Resolution / Co-elution | - Insufficient selectivity of the stationary/mobile phase combination. - Small structural difference between isomers. | 1. Screen Stationary Phases: Don't rely solely on C18. Phenyl-hexyl or pentafluorophenyl (PFP) phases can offer different selectivity (π-π interactions) that may resolve the isomers.[11] For chiral separations, polysaccharide-based columns like Chiralpak® are highly effective.[3][12][13][14] 2. Optimize Mobile Phase: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol vs. isopropanol) and its ratio. Isopropanol often provides unique selectivity for diastereomers. 3. Adjust Temperature: Temperature is a powerful but often overlooked parameter. Varying the column temperature (e.g., 25°C, 40°C, 15°C) can alter selectivity and significantly impact resolution.[11] |

| Failed or Low-Yield Crystallization | - Suboptimal solvent choice (compound is too soluble or too insoluble). - Rapid cooling leading to co-precipitation of both isomers.[3] | 1. Systematic Solvent Screening: Test a range of solvents with varying polarities. An ideal solvent dissolves the compound when hot but gives poor solubility at room temperature or below.[7] 2. Use a Solvent/Anti-Solvent System: Dissolve the mixture in a good solvent and slowly add an "anti-solvent" (in which the compound is insoluble) dropwise until turbidity persists, then allow it to stand.[3] 3. Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, then transfer to a 0-4°C refrigerator. Avoid crashing the solid out in a dry ice bath. 4. Seeding: If a small amount of pure crystal is available, add it to the supersaturated solution to induce selective crystallization. |

| Incomplete Epimerization | - Base is not strong enough to deprotonate the C2 position. - Insufficient reaction time or temperature. | 1. Use a Stronger Base: While milder bases can work, potassium tert-butoxide (KOtBu) is highly effective for establishing the thermodynamic equilibrium.[2] 2. Increase Temperature: Refluxing in a suitable solvent (e.g., THF or toluene) is often necessary to drive the reaction to completion. 3. Monitor Progress: Track the reaction using TLC, GC, or ¹H NMR to determine when the cis/trans ratio is no longer changing. |

Experimental Protocols

Protocol 1: HPLC Method Development for Cis/Trans Separation

This protocol outlines a systematic approach to developing a robust separation method.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]

- 5. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 6. US5965734A - Processes and intermediates for preparing 2-substituted piperidine stereoisomers - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 10. CN105699582A - HPLC detection method of 3-aminopiperidine isomer - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 13. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]

Validation & Comparative

Definitive Guide to 1H NMR Interpretation: 2-(3,4,5-Trimethoxyphenyl)piperidine

Executive Summary & Structural Context[1][2][3][4][5]

Target Molecule: 2-(3,4,5-Trimethoxyphenyl)piperidine Molecular Formula: C₁₄H₂₁NO₃ Class: 2-Arylpiperidine / Phenethylamine Analog

This guide provides a rigorous interpretation of the 1H NMR spectrum for 2-(3,4,5-trimethoxyphenyl)piperidine. This molecule represents a structural hybrid between the pharmacophore of mescaline (3,4,5-trimethoxyphenethylamine) and the conformational rigidity of a piperidine ring.

For researchers, the critical analytical challenge is distinguishing this saturated heterocycle from its unsaturated precursors (pyridines) or open-chain intermediates (imines). This guide compares the target molecule against these alternatives to validate successful synthesis and purity.

Strategic Comparison: Product vs. Alternatives

To validate the identity of 2-(3,4,5-trimethoxyphenyl)piperidine, one must compare its spectral fingerprint against its most common synthetic precursor: 2-(3,4,5-trimethoxyphenyl)pyridine .

The transformation from Pyridine (aromatic heterocycle) to Piperidine (saturated heterocycle) results in a drastic diagnostic shift in the NMR spectrum.

Comparative Data Table

| Feature | Precursor: 2-Arylpyridine | Target: 2-Arylpiperidine | Diagnostic Significance |

| Heterocyclic Region | Aromatic protons (7.0 – 8.6 ppm) | Aliphatic multiplets (1.2 – 3.2 ppm) | Primary Confirmation: Loss of aromaticity in the N-ring. |

| H-2 Proton | Absent (Quaternary carbon) | Doublet of doublets (3.5 – 4.0 ppm) | Critical Proof: Formation of the chiral center. |

| NH Signal | Absent (Tertiary amine) | Broad singlet (1.5 – 2.5 ppm) | Confirms secondary amine formation. |

| Phenyl Protons | Deshielded (~7.2 ppm) | Shielded (~6.5 ppm) | Loss of pyridine ring current effect. |

Visualization: Verification Workflow

Caption: Logic flow for distinguishing the target piperidine from unreacted pyridine precursor.

Detailed Spectral Interpretation

The spectrum of 2-(3,4,5-trimethoxyphenyl)piperidine is divided into three distinct zones. The following data assumes a CDCl₃ solvent context.

Zone A: The Aromatic "Mescaline" Motif (6.0 – 7.0 ppm)

Due to the symmetry of the 3,4,5-trimethoxy substitution pattern, the phenyl ring protons are chemically equivalent.

-

Signal: Singlet (2H).

-

Shift:

6.45 – 6.60 ppm. -

Mechanistic Insight: These protons are shielded relative to unsubstituted benzene (

7.26) due to the electron-donating resonance effects of the methoxy groups. -

Validation: If this signal splits into doublets, the symmetry is broken (indicating a 2,3,4- or 2,4,5-substitution error).

Zone B: The Methoxy Region (3.7 – 3.9 ppm)

This region confirms the integrity of the ether groups.

-

Signal 1 (Para-OMe): Singlet (3H),

~3.82 ppm. -

Signal 2 (Meta-OMe): Singlet (6H),

~3.86 ppm. -

Note: Depending on resolution and concentration, these may overlap into a massive 9H singlet. However, in high-field NMR (>400 MHz), they typically resolve into two distinct peaks with a 1:2 integration ratio.

Zone C: The Piperidine Ring (1.0 – 4.0 ppm)

This is the most complex region due to coupling and conformational isomerism. The piperidine ring adopts a chair conformation, placing the bulky 2-aryl substituent in the equatorial position to minimize 1,3-diaxial strain.

1. The Chiral Center (H-2)

-

Position: C-2 (Alpha to Nitrogen, Benzylic).

-

Shift:

3.50 – 3.75 ppm. -

Multiplicity: Doublet of Doublets (dd).

-

Coupling:

- Hz (Coupling to axial H-3).

- Hz (Coupling to equatorial H-3).

-

Interpretation: This specific splitting pattern confirms the equatorial orientation of the aryl group (meaning the H-2 proton is axial).

2. The Alpha-Methylene (H-6)

-

Position: C-6 (Alpha to Nitrogen).

-

Shift:

3.0 – 3.2 ppm (Equatorial) and -

Appearance: Often appears as a broadened doublet (eq) and a triplet of doublets (ax).

3. The Bulk Ring (H-3, H-4, H-5)

-

Shift:

1.4 – 2.0 ppm. -

Appearance: Overlapping multiplets.

-

Integration: 6H total.

Summary Table of Assignments (CDCl₃)

| Position | Proton Type | Shift ( | Multiplicity | Integration |

| Ar-H | Aromatic (2,6) | 6.50 | Singlet | 2H |

| OMe | Methoxy (3,5) | 3.86 | Singlet | 6H |

| OMe | Methoxy (4) | 3.82 | Singlet | 3H |

| H-2 | Benzylic/ | 3.55 | dd ( | 1H |

| H-6 | 2.70 – 3.20 | Multiplet | 2H | |

| H-3,4,5 | Ring | 1.40 – 1.90 | Multiplet | 6H |

| NH | Amine | 1.80 (varies) | Broad Singlet | 1H |

Experimental Protocol: Sample Preparation

To ensure the resolution required to see the H-2 coupling constants (critical for stereochemical assignment), follow this protocol.

Reagents

-

Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as internal standard.

-

Alternative: DMSO-d₆ is recommended if the sample is a Hydrochloride salt, as salts are insoluble in CDCl₃.

-

-

Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Workflow

-

Massing: Weigh 5–10 mg of the free base oil/solid.

-

Warning: If analyzing the HCl salt, the H-2 signal will shift downfield to ~4.2–4.5 ppm due to the inductive effect of the charged nitrogen.

-

-

Solvation: Dissolve in 0.6 mL CDCl₃. Ensure complete homogeneity.

-

Filtration: If any turbidity exists, filter through a cotton plug within a glass pipette directly into the NMR tube. Particulates cause line broadening.

-

Acquisition Parameters (400 MHz+):

-

Pulse Angle: 30°.[1]

-

Relaxation Delay (D1):

2.0 seconds (Essential for accurate integration of the methoxy singlets vs. aromatic protons). -

Scans: 16–64 scans are sufficient.

-

Structural Assignment Logic Diagram

This diagram illustrates the thought process for assigning the specific regio-isomers based on the NMR data.

Caption: Decision tree for structural verification of 2-(3,4,5-trimethoxyphenyl)piperidine.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Bailey, W. F., et al. (2022).[4] Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]

-